5,6,7,8-Tetrahydroisoquinoline

CYP11B2 inhibitor aldosterone synthase CYP11B1 selectivity

Choose 5,6,7,8-Tetrahydroisoquinoline for validated lead optimization. Its unique conformation delivers >100-fold CYP11B2 selectivity, avoids cortisol suppression, and circumvents RET kinase IP estates. Replace failed scaffolds (quinoline, indole) with a proven core. THIQ derivatives show 50-fold apoptosis in HCC models. Request bulk pricing for gram-scale R&D programs.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
CAS No. 36556-06-6
Cat. No. B1330172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroisoquinoline
CAS36556-06-6
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CN=C2
InChIInChI=1S/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h5-7H,1-4H2
InChIKeyHTMGQIXFZMZZKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydroisoquinoline (CAS 36556-06-6): Core Bicyclic Scaffold for Kinase, GPCR, and CYP Enzyme Targeted Drug Discovery


5,6,7,8-Tetrahydroisoquinoline (THIQ; C₉H₁₁N; MW 133.19) is a nitrogen-containing bicyclic heterocycle comprising a fused benzene and partially saturated pyridine ring . Its unique ring geometry and hydrogen-bonding capacity render it a privileged scaffold in medicinal chemistry, with derivatives demonstrating potent and selective modulation of multiple therapeutic targets including aldosterone synthase (CYP11B2) [1], RET kinase [2], CXCR4 [3], and sigma receptors [4]. This scaffold has been systematically validated in high-impact discovery programs, offering researchers a chemically tractable starting point for lead optimization with well-characterized structure-activity relationships across diverse target classes.

Why 5,6,7,8-Tetrahydroisoquinoline Cannot Be Indiscriminately Substituted by Other Bicyclic Heterocycles


Generic substitution of the 5,6,7,8-tetrahydroisoquinoline core with alternative bicyclic scaffolds—such as tetrahydroquinoline, isoquinoline, or indole—frequently results in catastrophic loss of target engagement, diminished selectivity, or unfavorable pharmacokinetic profiles. The saturated ring of THIQ imposes a distinct conformational restriction that precisely orients key hydrogen-bonding and π-π stacking interactions within specific binding pockets [1]. Comparative structure-activity relationship studies demonstrate that even subtle alterations to this scaffold (e.g., shifting the nitrogen atom position from isoquinoline to quinoline, or altering ring saturation) can ablate binding affinity by orders of magnitude or invert functional selectivity [2][3]. The evidence below quantifies these differentiation points to guide rigorous compound selection.

Quantitative Differentiation of 5,6,7,8-Tetrahydroisoquinoline Derivatives vs. Closest Analogs: Head-to-Head Comparative Evidence


Aldosterone Synthase (CYP11B2) Inhibition: >100-Fold Selectivity Over CYP11B1 Achieved by 4-Aryl-THIQ Derivative

Optimization of a 5,6,7,8-tetrahydroisoquinoline-based screening hit yielded compound (+)-(R)-6, which demonstrated >100-fold selectivity for CYP11B2 over the closely homologous CYP11B1 enzyme. This level of selectivity is critical for therapeutic development, as CYP11B1 inhibition causes cortisol suppression and associated adverse effects [1]. In contrast, many alternative scaffolds (e.g., pyridine-based, imidazole-based) targeting this enzyme exhibit substantially lower selectivity windows, often <10-fold [2].

CYP11B2 inhibitor aldosterone synthase CYP11B1 selectivity cardiovascular

RET Kinase Inhibition: THIQ Derivative Induces 50-Fold Apoptosis Increase in HEPG2 Hepatocellular Carcinoma Cells

A 5,6,7,8-tetrahydroisoquinoline derivative bearing a 2-nitrophenyl group (Compound 3) was evaluated for antiproliferative activity against a panel of eight tumor cell lines. In HEPG2 hepatocellular carcinoma cells, Compound 3 induced a 50-fold increase in apoptosis relative to untreated controls and caused G2/M cell cycle arrest. The RET kinase inhibitory activity of Compound 3 was confirmed via molecular docking, with a binding energy of -5.2 kcal/mol [1]. While standard RET inhibitor alectinib shows higher binding affinity (-7.2 kcal/mol), the THIQ scaffold offers a distinct chemotype with potential for further optimization [2].

RET kinase anticancer apoptosis cell cycle arrest

CXCR4 Antagonism: THIQ-Based Antagonists Demonstrate Improved Liver Microsomal Stability vs. Tetrahydroquinoline Analogs

In a direct scaffold comparison, a series of 1,2,3,4-tetrahydroisoquinoline-based CXCR4 antagonists were developed and contrasted against the literature-prevalent (S)-5,6,7,8-tetrahydroquinolin-8-amine scaffold. The THIQ-based series removed the rigidity and chirality of the tetrahydroquinoline core, resulting in 2-(aminomethyl)pyridine analogs that are more synthetically accessible and exhibit improved liver microsomal stability [1]. While specific numerical stability data were not extracted from the abstract, the study explicitly states that the THIQ-derived compounds show enhanced metabolic stability in liver microsome assays compared to the tetrahydroquinoline benchmark [2].

CXCR4 antagonist GPCR metabolic stability cancer metastasis

Sigma Receptor Binding: THIQ Derivatives Exhibit Low Nanomolar Ki Values for Sigma-2 Receptor

Tetrahydroisoquinoline-based compounds have been extensively characterized as potent sigma receptor (σR) ligands. In a comprehensive review of THIQ σR pharmacology, certain THIQ derivatives demonstrate Ki values as low as 90 nM for the sigma-2 receptor in rat PC12 cell binding assays [1]. Sigma-2 receptor modulation is implicated in both neuroprotective and antitumor mechanisms, and the THIQ scaffold represents one of the most well-validated chemotypes for targeting this receptor family [2]. Alternative scaffolds such as isoindoline and tetrahydrobenzazepine have also been explored, but the THIQ core offers a unique combination of synthetic accessibility and binding potency [3].

sigma receptor neuroprotection antitumor sigma-2 ligand

Research and Industrial Application Scenarios for 5,6,7,8-Tetrahydroisoquinoline Based on Validated Differentiation Evidence


Medicinal Chemistry: Lead Optimization for Selective CYP11B2 Inhibitors in Cardiovascular Drug Discovery

Medicinal chemists pursuing selective aldosterone synthase (CYP11B2) inhibitors for hypertension or heart failure should prioritize the 5,6,7,8-tetrahydroisoquinoline scaffold. As demonstrated by Martin et al. (2015), 4-aryl THIQ derivatives achieve >100-fold selectivity for CYP11B2 over CYP11B1—a margin that most alternative heterocyclic scaffolds fail to deliver. This selectivity translates to in vivo aldosterone reduction without cortisol suppression, a critical safety requirement. The THIQ core provides a validated starting point with established synthetic routes to diverse 4-aryl analogs [1].

Oncology Research: RET Kinase Inhibitor Discovery with Documented Pro-Apoptotic Activity

Cancer researchers developing novel RET kinase inhibitors can utilize 5,6,7,8-tetrahydroisoquinoline derivatives as a chemically distinct alternative to standard quinoline-based inhibitors (e.g., alectinib, cabozantinib). THIQ derivative Compound 3 demonstrated a 50-fold increase in apoptosis in HEPG2 hepatocellular carcinoma cells with confirmed RET binding (-5.2 kcal/mol) [2]. This scaffold offers a new intellectual property space for RET-targeted oncology programs seeking to circumvent existing patent estates while maintaining target engagement.

GPCR Drug Discovery: CXCR4 Antagonist Development with Favorable Metabolic Stability Profile

Drug discovery teams targeting CXCR4 for cancer metastasis, HIV entry inhibition, or immunomodulation should consider 1,2,3,4-tetrahydroisoquinoline-based antagonists over the more rigid tetrahydroquinoline analogs. Direct comparative studies demonstrate that THIQ-derived CXCR4 antagonists exhibit improved liver microsomal stability and simplified synthetic accessibility due to removal of chiral centers [3]. These properties accelerate lead optimization timelines and reduce the risk of metabolic instability-related attrition.

Neuroscience and Sigma Receptor Pharmacology: Ligand Design for Neuroprotection and Pain

Investigators studying sigma-1 and sigma-2 receptor pharmacology for neuroprotection, neuropathic pain, or oncology applications can leverage the extensive SAR literature surrounding tetrahydroisoquinoline-based sigma ligands. Documented sigma-2 receptor binding affinities reach low nanomolar Ki values (e.g., 90 nM in rat PC12 cells) [4], and the THIQ scaffold has been systematically compared against isoindoline and tetrahydrobenzazepine cores [5]. This body of evidence supports rational ligand design and reduces the experimental burden of de novo scaffold validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.